molecular formula C24H36N2O4S B11086883 N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B11086883
M. Wt: 448.6 g/mol
InChI Key: YMJZGIKRPOSZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound characterized by its unique structural features It contains multiple functional groups, including a tertiary amine, a hydroxyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Hydroxypropyl Intermediate: This step involves the reaction of an appropriate alkene with a hydroxylating agent to introduce the hydroxy group.

    Introduction of the Sulfonamide Group: The hydroxypropyl intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.

    Attachment of the Methoxyphenyl Group: The final step involves the reaction of the sulfonamide intermediate with a methoxyphenyl derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the sulfonamide group may yield a primary or secondary amine.

Scientific Research Applications

DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving sulfonamide and amine groups.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The amine group can interact with receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl({2-hydroxy-3-[N-(4-methoxyphenyl)benzenesulfonamido]propyl})amine
  • Dibutyl({2-hydroxy-3-[N-(4-methoxyphenyl)benzenesulfonamido]propyl})amine

Uniqueness

DIBUTYL({2-HYDROXY-3-[N-(4-METHOXYPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H36N2O4S

Molecular Weight

448.6 g/mol

IUPAC Name

N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C24H36N2O4S/c1-4-6-17-25(18-7-5-2)19-22(27)20-26(21-13-15-23(30-3)16-14-21)31(28,29)24-11-9-8-10-12-24/h8-16,22,27H,4-7,17-20H2,1-3H3

InChI Key

YMJZGIKRPOSZBV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.